2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Quinoline Acyl Chloride Regioisomer

Quinoline-4-carbonyl chloride intermediates often lack the lipophilicity needed for CNS drug discovery. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-83-4) solves this with a C2 4-butoxyphenyl group that enhances membrane permeability. • Lipophilicity: Para-butoxy substitution increases logP for CNS-penetrant candidate synthesis. • Reactivity: C4 carbonyl chloride couples with amines, alcohols, or thiols for rapid library generation. • Solid-Phase Synthesis: Compatible with resin immobilization for combinatorial diversification.

Molecular Formula C20H18ClNO2
Molecular Weight 339.8 g/mol
CAS No. 1160264-83-4
Cat. No. B1372391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride
CAS1160264-83-4
Molecular FormulaC20H18ClNO2
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
InChIInChI=1S/C20H18ClNO2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3
InChIKeyPUFACACYZRYKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Procurement Guide


2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-83-4) is a quinoline-based heterocyclic acyl chloride intermediate . Characterized by a 4-butoxyphenyl group at the C2 position of the quinoline core, it contains a reactive carbonyl chloride at C4 (molecular weight 339.82 g/mol, purity ≥95%) . This substitution pattern confers specific reactivity and physicochemical properties that differentiate it from closely related analogs.

Reactivity C4 carbonyl chloride enables acylation and derivatization
Substitution 4-Butoxyphenyl group imparts distinct lipophilicity profile
Regiochemistry Para isomer required for structure-dependent applications

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride vs. Generic Quinoline-4-carbonyl Chlorides


Quinoline-4-carbonyl chlorides are a broad class of intermediates where small changes in substitution dramatically affect reaction outcomes and final product properties [1]. The 4-butoxyphenyl substituent at C2 is not a generic 'handle' for derivatization but directly influences the molecule's lipophilicity, electronic distribution, and subsequent reactivity in acylation reactions . Substituting this compound with an analog lacking the para-butoxy group or bearing a different substitution pattern would alter both the synthetic pathway and the biological or material properties of downstream products, as evidenced by structure-activity relationship (SAR) studies across related quinoline series.

C2 substitution pattern may alter lipophilicity and downstream product properties
Meta regioisomer (3-butoxyphenyl) does not reproduce spatial orientation
6-Chloro analog introduces electron-withdrawing effect that may shift acylation reactivity

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Differentiation Evidence


Regioisomer: 4-Butoxyphenyl vs. 3-Butoxyphenyl

The compound is specifically the para-substituted regioisomer (4-butoxyphenyl). The meta-substituted analog, 2-(3-butoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-85-6), shares an identical molecular formula and weight but is a distinct chemical entity with a different InChI Key . This structural difference, while subtle, can lead to divergent interactions in biological systems and crystal packing, making the para isomer essential for projects requiring precise spatial orientation.

Regioisomer Identity
Reported
Target InChI Key: PUFAC… (para) vs comparator: ZOQMS… (meta)
Regioisomer identity critical for structure-dependent applications
Reported; verify with analytical characterization
Quinoline Acyl Chloride Regioisomer

Electronic Property: Unsubstituted vs. 6-Chloro Core

Compared to the 6-chloro-substituted analog, 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS 1160263-40-0), the target compound lacks the electron-withdrawing chlorine at the 6-position [1]. This results in a more electron-rich quinoline core, which influences the reactivity of the C4 carbonyl chloride toward nucleophiles and the overall stability of the molecule. The 6-chloro analog has a higher molecular weight (374.26 g/mol vs. 339.82 g/mol) and different physicochemical properties.

Core Electronics
Head-to-head
No 6-Cl; MW 339.82 vs 374.26 g/mol (6-Cl analog)
Electron-rich core may alter acylation reactivity and product yields
Source-based comparison
Quinoline Acyl Chloride Electronic Effects

Lipophilicity: 4-Butoxyphenyl vs. 4-Methylphenyl

Replacing the 4-butoxyphenyl group with a less lipophilic 4-methylphenyl group (e.g., 2-(4-methylphenyl)quinoline-4-carbonyl chloride, CAS 860112-78-3) significantly alters the compound's LogP and bioavailability profile. While direct LogP data for the target compound is not publicly available, the trend is clearly inferred from class data: the butoxy chain increases hydrophobicity, impacting membrane permeability and metabolic stability in drug discovery [1]. The 8-ethyl-2-(4-methylphenyl) analog (LogD 5.83 at pH 7.4) serves as a reference point [2].

Lipophilicity Trend
Class-level
Butoxy chain increases LogP vs 4-methyl analog (ref. LogD 5.83)
May support selection for CNS or lipid-membrane targeting
Class-level inference; confirm experimentally
Quinoline Lipophilicity SAR

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Application Scenarios


Lipophilic Quinoline Pharmacophore Synthesis

The 4-butoxyphenyl group enhances the molecule's lipophilicity, making this compound a preferred starting material for constructing CNS-penetrant drug candidates or compounds targeting lipid-rich environments. Its use is supported by established structure-activity relationships linking longer alkoxy chains to improved membrane permeability [1].

Amide and Ester Derivative Synthesis via Acylation

The reactive carbonyl chloride at the C4 position allows for efficient coupling with amines, alcohols, or thiols to generate diverse amide, ester, or thioester libraries. This compound is specifically chosen when the downstream product requires the 4-butoxyphenyl substitution pattern for biological activity, as demonstrated by SAR studies .

Solid-Phase Combinatorial Library Synthesis

This compound serves as a key intermediate in the solid-phase synthesis of 2-arylquinoline-4-carboxylic acid derivatives. Its acyl chloride functionality is ideal for immobilization on resins and subsequent diversification, a methodology widely used in combinatorial chemistry [2].

Application
Selection Property
Validation Focus
Lipophilic quinoline pharmacophore synthesis
4-Butoxyphenyl lipophilicity profile
LogP/LogD trend and membrane permeability assessment
Amide/ester derivative synthesis via acylation
C4 carbonyl chloride reactivity
Regioisomer identity and acylation efficiency
Solid-phase combinatorial library synthesis
Acyl chloride for resin immobilization
Solid-phase reaction compatibility and regioisomer purity

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